Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-
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Overview
Description
Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-: is a complex organic compound with a unique structure that combines a benzonitrile group with a brominated pyrrolo[2,3-b]pyridine moiety and a sulfonyl group attached to a methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the brominated pyrrolo[2,3-b]pyridine and the benzonitrile moiety . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperature and atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura, leading to the formation of complex organic molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature and Atmosphere: Reactions are often conducted under inert atmosphere (e.g., nitrogen or argon) and controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Chemistry: In organic synthesis, Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- is used as a building block for the synthesis of more complex molecules .
Biology and Medicine: Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development .
Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials .
Mechanism of Action
The mechanism of action of Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- involves its interaction with molecular targets through various pathways. The sulfonyl group and the pyrrolo[2,3-b]pyridine moiety can interact with enzymes, receptors, or other proteins, leading to biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benzonitrile, 3-bromo-: A simpler analog with a bromine atom on the benzonitrile ring.
3-(Bromomethyl)benzonitrile: Another analog with a bromomethyl group on the benzonitrile ring.
Uniqueness: The presence of the sulfonyl group and the pyrrolo[2,3-b]pyridine moiety distinguishes it from simpler analogs and enhances its utility in various fields .
Properties
Molecular Formula |
C21H14BrN3O2S |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
3-[3-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-5-yl]benzonitrile |
InChI |
InChI=1S/C21H14BrN3O2S/c1-14-5-7-18(8-6-14)28(26,27)25-13-20(22)19-10-17(12-24-21(19)25)16-4-2-3-15(9-16)11-23/h2-10,12-13H,1H3 |
InChI Key |
CFQKCWXQVPHBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CC(=C4)C#N)Br |
Origin of Product |
United States |
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